molecular formula C19H21BrN4 B12765493 Quinazoline, 4-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)- CAS No. 103271-50-7

Quinazoline, 4-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-

Cat. No.: B12765493
CAS No.: 103271-50-7
M. Wt: 385.3 g/mol
InChI Key: XBBLULRFZKRHJJ-UHFFFAOYSA-N
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Description

Quinazoline, 4-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)- is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives typically involves several key steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are commonly employed to streamline the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinazoline, 4-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation or modulate receptors that regulate inflammatory responses . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinazoline, 4-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)- is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its bromobenzyl and dimethylaminoethyl groups contribute to its potential as a versatile compound in various scientific research applications .

Properties

CAS No.

103271-50-7

Molecular Formula

C19H21BrN4

Molecular Weight

385.3 g/mol

IUPAC Name

N'-[(4-bromophenyl)methyl]-N,N-dimethyl-N'-quinazolin-4-ylethane-1,2-diamine

InChI

InChI=1S/C19H21BrN4/c1-23(2)11-12-24(13-15-7-9-16(20)10-8-15)19-17-5-3-4-6-18(17)21-14-22-19/h3-10,14H,11-13H2,1-2H3

InChI Key

XBBLULRFZKRHJJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)Br)C2=NC=NC3=CC=CC=C32

Origin of Product

United States

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